Cas no 1341036-63-2 ((2-Fluoromethyl-Phenyl)-Methanol)

(2-Fluoromethyl-Phenyl)-Methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Fluoromethyl-Phenyl)-Methanol(WX640195)
- (2-Fluoromethyl-Phenyl)-Methanol
- AS-61083
- SB84975
- SCHEMBL3146102
- [2-(fluoromethyl)phenyl]methanol
- AKOS024048276
- W10520
- MFCD21362366
- CS-0321014
- (2-(Fluoromethyl)phenyl)methanol
- 1341036-63-2
-
- MDL: MFCD21362366
- Inchi: 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
- InChI Key: CQHFYZJDVAVXCA-UHFFFAOYSA-N
- SMILES: C1(CO)=CC=CC=C1CF
Computed Properties
- Exact Mass: 140.063743068g/mol
- Monoisotopic Mass: 140.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2Ų
(2-Fluoromethyl-Phenyl)-Methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB461957-250 mg |
(2-Fluoromethyl-phenyl)-methanol |
1341036-63-2 | 250MG |
€465.60 | 2022-03-24 | ||
Fluorochem | 505487-250mg |
(2-FLUOROMETHYL-PHENYL)-METHANOL |
1341036-63-2 | 95.0% | 250mg |
£611.00 | 2023-04-18 | |
TRC | F599753-10mg |
(2-Fluoromethyl-Phenyl)-Methanol |
1341036-63-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM422509-100mg |
(2-Fluoromethyl-Phenyl)-Methanol |
1341036-63-2 | 95%+ | 100mg |
$173 | 2023-03-27 | |
1PlusChem | 1P00HTNI-100mg |
(2-Fluoromethyl-Phenyl)-Methanol |
1341036-63-2 | 97% | 100mg |
$192.00 | 2023-12-22 | |
Aaron | AR00HTVU-100mg |
(2-Fluoromethyl-Phenyl)-Methanol |
1341036-63-2 | 97% | 100mg |
$203.00 | 2023-12-16 | |
A2B Chem LLC | AI30782-3mg |
(2-Fluoromethyl-phenyl)-methanol |
1341036-63-2 | 98 | 3mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AI30782-100mg |
(2-Fluoromethyl-phenyl)-methanol |
1341036-63-2 | 98% | 100mg |
$210.00 | 2024-04-20 | |
A2B Chem LLC | AI30782-10mg |
(2-Fluoromethyl-phenyl)-methanol |
1341036-63-2 | 98 | 10mg |
$135.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391684-1g |
(2-(Fluoromethyl)phenyl)methanol |
1341036-63-2 | 97% | 1g |
¥19425.00 | 2024-08-09 |
(2-Fluoromethyl-Phenyl)-Methanol Related Literature
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on (2-Fluoromethyl-Phenyl)-Methanol
Introduction to (2-Fluoromethyl-Phenyl)-Methanol (CAS No. 1341036-63-2)
(2-Fluoromethyl-Phenyl)-Methanol, identified by its Chemical Abstracts Service Number (CAS No.) 1341036-63-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a fluoromethyl substituent on a phenyl ring, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The presence of the fluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active agents. The phenyl ring, a common structural motif in many drugs, contributes to the compound's stability and bioavailability, enhancing its potential as a building block in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The compound (2-Fluoromethyl-Phenyl)-Methanol exemplifies this trend, offering researchers a versatile platform for designing novel therapeutic agents.
One of the most compelling aspects of (2-Fluoromethyl-Phenyl)-Methanol is its role in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing inhibitors for enzymes involved in cancer pathways. The fluoromethyl group can be strategically incorporated into drug molecules to modulate their interactions with biological receptors, thereby improving therapeutic efficacy.
The compound's structural features also make it an attractive candidate for exploring new synthetic methodologies. Researchers have leveraged its reactivity to develop novel catalytic processes that could streamline the synthesis of complex pharmaceuticals. These advancements not only enhance efficiency but also reduce costs, making drug development more accessible and sustainable.
Moreover, (2-Fluoromethyl-Phenyl)-Methanol has found applications beyond pharmaceuticals. In materials science, for example, it serves as a precursor for synthesizing advanced polymers and coatings with enhanced durability and functionality. The versatility of this compound underscores its importance across multiple scientific disciplines.
The growing body of research on (2-Fluoromethyl-Phenyl)-Methanol highlights its potential as a cornerstone in modern chemical synthesis. As scientists continue to uncover new applications and refine synthetic techniques, the compound is poised to play an even more pivotal role in advancing scientific and industrial innovation.
In conclusion, (2-Fluoromethyl-Phenyl)-Methanol (CAS No. 1341036-63-2) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural properties and reactivity make it an invaluable asset for researchers seeking to develop innovative solutions across various fields.
1341036-63-2 ((2-Fluoromethyl-Phenyl)-Methanol) Related Products
- 2229243-94-9(2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propan-2-amine)
- 373-90-0(3,3-difluorobut-1-ene)
- 1065481-28-8((S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline)
- 2649061-05-0(2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)
- 2034325-77-2((3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone)
- 2060044-79-1(5-(pyridin-4-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 1806632-16-5(2-Bromo-6-difluoromethoxy-1H-benzimidazole-7-sulfonyl chloride)
- 1234569-05-1(4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol)
- 863667-95-2(2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid)
- 1396809-51-0(1-[3-(methylsulfanyl)phenyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea)
